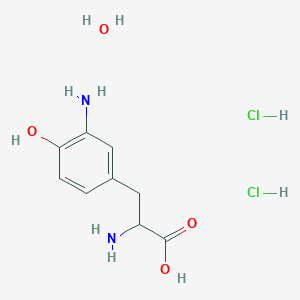

3-Amino-L-tyrosine HCl hydrate

Übersicht

Beschreibung

3-Amino-L-tyrosine HCl hydrate is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of an amino group at the third position of the tyrosine molecule, along with a hydrochloride hydrate form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-L-tyrosine HCl hydrate typically involves the derivatization of L-tyrosine. One common method includes the use of enzymatic biocatalysts to introduce the amino group at the third position of the tyrosine molecule. This process can be carried out under mild reaction conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzymatic catalysis. These methods offer high specificity and yield, making them suitable for large-scale production. The use of microbial fermentation allows for the production of enantiomerically pure compounds, which is essential for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-L-tyrosine HCl hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Oximes, nitroso compounds.

Reduction: Amines, reduced derivatives.

Substitution: Substituted tyrosine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Amino-L-tyrosine HCl hydrate is primarily used as a precursor in the synthesis of various organic compounds. Its structural modifications allow for the exploration of new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

In biological studies, this compound is utilized to investigate enzyme activity and protein interactions. It has been shown to affect neurotransmitter synthesis, particularly in relation to catecholamines, which are critical for mood regulation and cognitive function .

Medicine

Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines, such as KG-1 leukemia cells . It has been studied for its potential role in inhibiting the growth of pathogens and cancer cells by inducing oxidative stress and disrupting metabolic pathways.

Nutrition

This compound is being explored for its role in dietary supplements aimed at enhancing mental performance and reducing stress. Its effects on neurotransmitter levels make it a candidate for improving cognitive functions under stressful conditions .

Industrial Applications

In industry, this compound is used in the production of pharmaceuticals and as a biochemical reagent. Its unique properties allow it to be incorporated into formulations aimed at treating neurological disorders and enhancing athletic performance .

Cytotoxic Effects on Cancer Cells

A study demonstrated that this compound at concentrations between 200-400 µg/ml showed significant cytotoxicity against KG-1 leukemia cells. The mechanism involved oxidative stress induction leading to apoptosis in cancer cells .

Neurotransmitter Synthesis

Research highlighted that administration of L-Tyrosine affects catecholamine metabolism in the medial prefrontal cortex (MPFC) and striatum of rats. The findings suggest that increasing levels of L-Tyrosine can enhance dopamine synthesis without inhibition from end-products like dopamine itself . This underscores the potential role of this compound in modulating neurotransmitter levels.

Wirkmechanismus

The mechanism of action of 3-Amino-L-tyrosine HCl hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of tyrosine-sensitive mutants by interfering with the biosynthesis of tyrosine. Additionally, it exhibits cytotoxic effects on certain cancer cells by inducing oxidative stress and disrupting cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

L-tyrosine: The parent compound, which lacks the amino group at the third position.

3,4-Dihydroxyphenylalanine (DOPA): A derivative of tyrosine with hydroxyl groups at the third and fourth positions.

Tyramine: A decarboxylated derivative of tyrosine.

Uniqueness: 3-Amino-L-tyrosine HCl hydrate is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Amino-L-tyrosine HCl hydrate (3-AT) is a derivative of L-tyrosine, an amino acid that plays a critical role in the production of neurotransmitters such as dopamine and norepinephrine. This compound has garnered attention in various fields of biological research due to its unique properties and biological activities, particularly its selective cytotoxic effects on certain cell types and its potential implications in neurological health.

3-Amino-L-tyrosine exhibits selective cytotoxicity primarily through its interaction with myeloperoxidase (MPO), an enzyme abundant in certain leukemic cell lines, such as HL-60 cells. The presence of 3-AT leads to the formation of brown pigment indicative of aminomelanin formation, a process hypothesized to involve toxic intermediates generated by MPO activity . This mechanism suggests that 3-AT may induce oxidative stress selectively in cells with high MPO content, leading to significant reductions in cell viability and proliferation.

Cytotoxicity Studies

A study on HL-60 cells demonstrated that treatment with 3-AT resulted in:

- 60% inhibition of proliferation after 4 days at a concentration of 100 µg/ml.

- 80% reduction in cell viability at concentrations up to 400 µg/ml over the same period .

In contrast, other cell lines such as K562 and RAW 264.7 showed minimal effects under similar conditions, indicating the selective nature of 3-AT's cytotoxicity .

Effects on Catecholamine Synthesis

Research indicates that L-tyrosine availability influences catecholamine metabolism. While 3-Amino-L-tyrosine is not directly studied for catecholamine synthesis, its parent compound L-tyrosine has been shown to enhance dopamine and norepinephrine levels in the brain under stress conditions. This suggests a potential indirect role for 3-AT in modulating neurotransmitter levels through competitive inhibition or metabolic pathways .

Case Study: Anorexia Nervosa and Tyrosine Loading

A pharmacokinetic study explored the effects of tyrosine supplementation in adolescents with anorexia nervosa. Although this study focused on L-tyrosine, it provides insights into how tyrosine derivatives might influence neurotransmitter levels. The study found:

- Blood tyrosine levels peaked at approximately two to three hours post-supplementation .

- Participants exhibited significant changes in blood tyrosine levels, which could correlate with psychological and neurocognitive improvements over time .

Table: Summary of Cytotoxic Effects of 3-Amino-L-Tyrosine

| Cell Line | Concentration (µg/ml) | Proliferation Inhibition (%) | Viability Reduction (%) |

|---|---|---|---|

| HL-60 | 100 | ~60 | >70 |

| HL-60 | 400 | ~80 | 1-3 |

| K562 | 400 | ~40 | Unchanged |

| RAW 264.7 | Up to 400 | Unchanged | Unchanged |

Eigenschaften

IUPAC Name |

2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQBVYBSXFBTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945964 | |

| Record name | 3-Aminotyrosine--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23279-22-3 | |

| Record name | 3-Amino-L-tyrosine dihydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023279223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminotyrosine--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.